Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would involve a detailed examination of each step, including the reagents and conditions used, and the mechanism of each reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be analyzed .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : A study by Schenone et al. (1990) explores the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, which can be hydrolyzed to corresponding carboxylic acids. These compounds are pivotal for further reactions to synthesize various pyrimidine derivatives, showcasing a broad utility in synthetic organic chemistry (Schenone et al., 1990).
- Regioselective Synthesis : The work of Eynde et al. (2001) demonstrates a microwave-mediated, solvent-free regioselective synthesis of novel pyrimido[1,2-a]pyrimidines from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This highlights a methodological advancement in the synthesis of complex pyrimidine derivatives, offering potential for the development of new materials and pharmaceutical agents (Eynde et al., 2001).
Antimicrobial Activity
- Potential Antimicrobial Agents : Research by El-kerdawy et al. (1990) on the synthesis of certain mercapto- and aminopyrimidine derivatives from ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate revealed that some of these compounds exhibited in vitro antimicrobial activity against pathogenic microorganisms, suggesting their potential as antimicrobial agents (El-kerdawy et al., 1990).
Anticancer Activity
- Novel Pyrimidine Derivatives : Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives with varying substituents at the 5-position of the pyrimidine ring from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were evaluated for cytotoxicity against several cancer cell lines, with some showing activity, indicating their potential in anticancer research (Stolarczyk et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)11-9-16-12(17-13(11)15-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYETXFNXZAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate |
Synthesis routes and methods
Procedure details
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